molecular formula C27H30F3N9O B605962 BAY-985 CAS No. 2409479-29-2

BAY-985

カタログ番号 B605962
CAS番号: 2409479-29-2
分子量: 553.5942
InChIキー: HZRJHVDNTDBTOZ-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY-985 is a highly potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 and IKKε . It has IC50 values of 2/30 and 2 nM for TBK1 (low/high ATP) and IKKε, respectively . It has shown antitumor efficacy .


Physical And Chemical Properties Analysis

BAY-985 has a molecular weight of 553.58 . Unfortunately, the search results do not provide more detailed physical and chemical properties .

科学的研究の応用

  • BAY-985 has been identified as a potent and highly selective TBK1/IKKε inhibitor, showing efficacy in inhibiting the cellular phosphorylation of interferon regulatory factor 3 (IRF3) (Lefranc et al., 2019).
  • It has displayed antiproliferative efficacy in the melanoma cell line SK-MEL-2. However, it showed only weak to moderate antitumor activity in the SK-MEL-2 human melanoma xenograft model (Lefranc et al., 2020).

Safety And Hazards

BAY-985 is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRJHVDNTDBTOZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one

Citations

For This Compound
81
Citations
J Lefranc, VK Schulze, RC Hillig, H Briem… - Journal of Medicinal …, 2019 - ACS Publications
… have developed BAY-985, a highly potent and selective TBK1 inhibitor. BAY-985 has been … (28) and we anticipate that BAY-985 will broaden the understanding of the biology of TBK1. …
Number of citations: 27 pubs.acs.org
D Trauner, NA Vepřek - Synfacts, 2020 - thieme-connect.com
… The authors describe the development of a highly selective TBK1/IKKε inhibitor, BAY-985, which was well tolerated in the SK-MEL-2 human melanoma xenograft model but showed only …
Number of citations: 0 www.thieme-connect.com
T Uchida, Y Akasaki, T Sueishi… - Arthritis & …, 2023 - Wiley Online Library
… We next examined the effects of BAY-985 on cartilage degradation in the OA mouse model. BAY-985 solution or saline as vehicle control was injected into the knee joint space of mice …
L Wortmann, N Bräuer, SJ Holton… - Journal of Medicinal …, 2021 - ACS Publications
PIP4K2A is an insufficiently studied type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P 2 ). …
Number of citations: 11 pubs.acs.org
T Uchida, Y Akasaki, T Sueishi, I Kurakazu… - Arthritis & …, 2022 - europepmc.org
… in human OA chondrocytes using siRNA or BAY-985. Conversely, IKKε overexpression significantly … In vivo, intra-articular injection of BAY-985 in mice attenuated OA-related cartilage …
Number of citations: 1 europepmc.org
DW Thomson, G Bergamini - Expert Opinion on Therapeutic …, 2021 - Taylor & Francis
… 25 (BAY-985) as Bayer has made this compound available to researchers through the Structural Genomics Consortium (SGC) and a full characterization of BAY-985 has been published…
Number of citations: 6 www.tandfonline.com
Y Liu, H Shan, Y Zong, Y Lin, W **a… - … Journal of Biological …, 2021 - ncbi.nlm.nih.gov
… Finally, we found an IKKα/β inhibitor, BAY-985, could inhibit the phosphorylation of IKKe, suggesting that BAY-985 might act as the kinase of IKKe (Fig. ​2d). These data demonstrated …
Number of citations: 5 www.ncbi.nlm.nih.gov
J McHugh - Nature Reviews Rheumatology, 2023 - nature.com
… BAY-985 protected against OA-related cartilage degradation and hyperalgesia. The BAY-985-… Hence, targeting IKKε (such as with BAY-985) is a potential therapeutic avenue to explore …
Number of citations: 3 www.nature.com
C Tredup, B Ndreshkjana, NS Schneider… - ACS Chemical …, 2023 - ACS Publications
… Off-target profiling of the IKBKE/TBK1 probe BAY-985 and IRAK4 probe GNE-2256 showed … BAY-985 and negative control BAY-440. DiscoverX selectivity assessment for BAY-985 (B) …
Number of citations: 4 pubs.acs.org
Y Liang, Y Liang, Q Wang, Q Li, Y Huang, R Li, X Pan… - 2023 - researchsquare.com
… Furthermore, we pretreat BMDM with BAY-985, an inhibitor of IRF3, and found that BAY-985 … blocked by Bay-985 treatment in Mtb infected BMDM at 48 hrs (Fig. 3D). Bay-985 treatment …
Number of citations: 0 www.researchsquare.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。